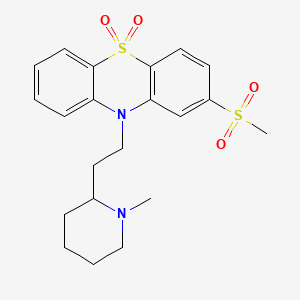
Titanium chloride tri-N-butoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of butan-1-olate;titanium(4+);chloride typically involves the reaction of titanium tetrachloride with butanol. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{TiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Ti(O(C}_4\text{H}_9)_4 + 4 \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of butan-1-olate;titanium(4+);chloride involves the use of large-scale reactors where titanium tetrachloride is reacted with butanol. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
Titanium chloride tri-N-butoxide undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form titanium dioxide and butanol.
Ester Exchange Reactions: Involves the exchange of butanol with other alcohols.
Condensation Reactions: Acts as a catalyst in condensation reactions.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at room temperature.
Ester Exchange: Other alcohols such as methanol or ethanol are used, and the reaction is carried out under reflux conditions.
Condensation: Various organic compounds are used, and the reaction conditions depend on the specific condensation reaction being catalyzed.
Major Products Formed
Hydrolysis: Titanium dioxide and butanol.
Ester Exchange: New esters and butanol.
Condensation: Various organic compounds depending on the specific reaction.
Aplicaciones Científicas De Investigación
Titanium chloride tri-N-butoxide has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the preparation of biocompatible materials and coatings.
Medicine: Utilized in the development of drug delivery systems and medical implants.
Industry: Applied in the production of heat-resistant paints, adhesives, and coatings
Mecanismo De Acción
The mechanism of action of butan-1-olate;titanium(4+);chloride involves its ability to act as a Lewis acid, facilitating various chemical reactions. It interacts with electron-rich species, such as nucleophiles, to form stable complexes. This interaction enhances the reactivity of the nucleophiles, leading to the formation of desired products. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- Tetrabutyl titanate
- Titanium(IV) n-butoxide
- Titanium(IV) tetra-n-butoxide
Uniqueness
Titanium chloride tri-N-butoxide is unique due to its specific combination of butanol and titanium, which imparts distinct properties such as improved adhesion and catalytic activity. Compared to other similar compounds, it offers better performance in certain applications, such as heat-resistant paints and cross-linking agents .
Propiedades
Número CAS |
4200-76-4 |
|---|---|
Fórmula molecular |
C12H27ClO3Ti |
Peso molecular |
302.66 g/mol |
Nombre IUPAC |
butan-1-olate;titanium(4+);chloride |
InChI |
InChI=1S/3C4H9O.ClH.Ti/c3*1-2-3-4-5;;/h3*2-4H2,1H3;1H;/q3*-1;;+4/p-1 |
Clave InChI |
APKYUQFPWXLNFH-UHFFFAOYSA-M |
SMILES |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
SMILES canónico |
CCCC[O-].CCCC[O-].CCCC[O-].[Cl-].[Ti+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![14,15-Dimethoxy-20-methyl-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-one](/img/structure/B1494040.png)




![Diethyl 2,2'-(thieno[3,2-b]thiophene-2,5-diyl)bis(thiophene-3-carboxylate)](/img/structure/B1494059.png)


![(2S)-2-hydroxy-2-[(2S,3R,4S)-4-hydroxy-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]acetaldehyde](/img/structure/B1494074.png)
![16-[[(1S)-4-[[(5S)-5-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-4-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carboxypentyl]amino]-1-carboxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B1494081.png)
![Ethyl 6-[(2-Cyanoethoxy)(4,4-diphenylcyclohexyloxy)phosphoryloxy]hexanoate](/img/structure/B1494083.png)

![Tetrasodium;5-[[4-[4-[(3-carboxylato-4-oxidophenyl)diazenyl]-2-sulfophenyl]sulfanyl-3-sulfophenyl]diazenyl]-2-oxidobenzoate](/img/structure/B1494086.png)
